Home > Products > Screening Compounds P8836 > Norursodeoxycholic Acid
Norursodeoxycholic Acid - 99697-24-2

Norursodeoxycholic Acid

Catalog Number: EVT-277660
CAS Number: 99697-24-2
Molecular Formula: C23H38O4
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Norursodeoxycholic acid (norUDCA), also known as Norursodeoxycholic Acid, is a synthetic bile acid derivative, specifically a C23 homologue of Ursodeoxycholic acid (UDCA). [] It exhibits potent anti-cholestatic, anti-inflammatory, and anti-fibrotic properties. [] NorUDCA stands out due to its relative resistance to amidation, a characteristic that enables its cholehepatic shunting. [] This unique property contributes to its therapeutic potential for cholestatic liver and bile duct disorders, and potentially other non-cholestatic and metabolic liver diseases. []

Future Directions
  • Clinical Trials: While initial clinical trials in PSC patients have demonstrated promising results, [, , ] larger-scale phase III trials are necessary to fully evaluate norUDCA's efficacy and safety in PSC and other cholestatic liver diseases.

Ursodeoxycholic Acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid with hydrophilic properties. It is clinically used for treating various cholestatic liver diseases, including primary biliary cholangitis (PBC). UDCA is known to improve liver function tests, but its efficacy in halting disease progression in conditions like primary sclerosing cholangitis (PSC) remains debated [, , , , , ].

Relevance: UDCA is the parent compound of norUDCA. NorUDCA is a C23 homolog of UDCA, featuring one fewer methylene group in its side chain [, , , ]. While both compounds share some therapeutic properties, research suggests that norUDCA demonstrates superior efficacy in certain cholestatic models. This difference is attributed to norUDCA's resistance to amidation, which facilitates cholehepatic shunting, leading to a bicarbonate-rich hypercholeresis believed to protect the liver from cholestatic injury [, , , ]. Unlike norUDCA, UDCA undergoes significant N-acyl amidation, particularly with taurine, which impacts its ability to undergo cholehepatic shunting [, , , ].

Tauroursodeoxycholic Acid (Tauroursodeoxycholic acid)

Relevance: Tauroursodeoxycholic acid is structurally related to norUDCA as it is a modified form of norUDCA’s parent compound, UDCA []. Research on taurolithocholic acid-induced cholestasis in rat livers indicates that while both tauroursodeoxycholic acid and its structural analog, tauronorursodeoxycholic acid, exhibit anticholestatic effects, tauroursodeoxycholic acid shows greater potency in reversing the cholestatic effects, improving bile flow and the secretion of the Mrp2 model substrate [].

Tauro-norursodeoxycholic acid (TauronorUDCA)

Relevance: Tauro-norursodeoxycholic acid is directly related to norUDCA through its conjugation with taurine []. This conjugation impacts its therapeutic efficacy and distinguishes it from norUDCA. Studies in Mdr2(-/-) mice, a model for sclerosing cholangitis, highlighted that while norUDCA significantly improved liver health and reduced fibrosis, tauro-norursodeoxycholic acid administration did not yield significant improvements []. The reduced efficacy of tauro-norursodeoxycholic acid compared to norUDCA is linked to the conjugation with taurine, which hinders cholehepatic shunting, a key mechanism for norUDCA's therapeutic benefits [, ].

24-Norchenodeoxycholic Acid (NorCDCA)

Relevance: The research highlights 24-Norchenodeoxycholic acid alongside norUDCA to investigate the impact of side chain length on bile acid metabolism []. Both compounds undergo 5β-hydroxylation in the liver, creating 5β-hydroxynorchenodeoxycholic acid and 5β-hydroxynorursodeoxycholic acid, respectively []. This parallel metabolism suggests shared metabolic pathways and emphasizes the significance of side-chain modifications in bile acid metabolism.

5β-Hydroxynorursodeoxycholic Acid

Relevance: This compound is a direct metabolite of norUDCA, highlighting a metabolic pathway for norUDCA in specific species, notably hamsters []. The formation of 5β-hydroxynorursodeoxycholic acid underscores the role of the liver in modifying and potentially detoxifying norUDCA [].

5β-Hydroxynorchenodeoxycholic Acid

Relevance: The formation of 5β-hydroxynorchenodeoxycholic acid from 24-norchenodeoxycholic acid, similar to the metabolism of norUDCA to 5β-hydroxynorursodeoxycholic acid, indicates a shared metabolic pathway for these side chain-modified bile acids []. This shared pathway further emphasizes the impact of side chain modifications on the biotransformation of bile acids.

Lithocholic Acid-Glucuronide

Relevance: Research indicates that norUDCA can competitively inhibit the formation of lithocholic acid-glucuronide in the liver []. This inhibition could have implications for managing cholestatic liver diseases, as lithocholic acid accumulation is associated with liver damage []. This finding suggests a potential additional mechanism for norUDCA's protective effects in cholestatic conditions.

Norusocholylglycine (nUCG)

Relevance: Norusocholylglycine is a conjugated form of norursocholic acid, a compound structurally similar to norUDCA []. Research shows that norusocholylglycine undergoes limited deconjugation in the enterohepatic circulation compared to cholylglycine, impacting its overall metabolism and potential therapeutic effects [].

Norusocholyltaurine (nUCT)

Relevance: Similar to norusocholylglycine, norusocholyltaurine is a conjugated form of norursocholic acid []. Studies indicate that it undergoes deconjugation primarily in the cecum, unlike norusocholylglycine []. Despite its structural similarity to norUDCA, norusocholyltaurine does not significantly enrich the bile acid pool, even with chronic feeding, suggesting a limited impact on bile acid composition [].

Overview

24-Norursodeoxycholic acid is a synthetic bile acid derivative of ursodeoxycholic acid, distinguished by the absence of one methylene group in its side chain, making it a C23 homologue. This compound has garnered attention for its potential therapeutic applications in liver diseases, particularly cholestatic conditions such as primary sclerosing cholangitis and alcohol-related liver disease. The compound exhibits unique properties that enhance its efficacy compared to its parent compound, ursodeoxycholic acid.

Source

24-Norursodeoxycholic acid is synthesized from natural bile acids through chemical modifications. Its production typically involves the degradation of the side chain of natural bile acids, allowing for the creation of derivatives with specific pharmacological properties. This compound has been studied in various experimental models to assess its therapeutic potential and mechanisms of action.

Classification

24-Norursodeoxycholic acid belongs to the class of bile acids and is specifically categorized as a bile acid derivative. It is recognized for its anti-inflammatory and choleretic properties, making it a candidate for treating liver diseases associated with cholestasis.

Synthesis Analysis

The synthesis of 24-norursodeoxycholic acid can be achieved through several methods, primarily focusing on the one-carbon degradation of natural bile acids. A notable approach involves the selective removal of a methylene group from ursodeoxycholic acid or other related bile acids.

Methods and Technical Details

  1. Chemical Degradation: This method utilizes reagents that facilitate the removal of specific carbon atoms from the bile acid structure, resulting in the formation of 24-norursodeoxycholic acid.
  2. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate and purify the desired compound from by-products and unreacted materials.
  3. Characterization: The synthesized product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular formula for 24-norursodeoxycholic acid is C23H40O4. Its structure features a steroid backbone typical of bile acids, with specific functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 384.57 g/mol
  • Structural Formula: The compound retains the characteristic steroidal structure with hydroxyl groups at specific positions that are crucial for its biological function.
Chemical Reactions Analysis

24-Norursodeoxycholic acid participates in various biochemical reactions that enhance its therapeutic effects:

  1. Phase I Metabolism: Involves hydroxylation reactions that increase the hydrophilicity of the compound, facilitating its excretion.
  2. Phase II Metabolism: Includes conjugation reactions such as sulfation and glucuronidation, which further enhance solubility and detoxification.
  3. Bile Acid Transport: The compound induces the expression of transport proteins like multidrug resistance-associated protein 3 and 4, which play critical roles in bile acid transport and detoxification processes.
Mechanism of Action

The mechanism by which 24-norursodeoxycholic acid exerts its therapeutic effects involves several key processes:

  1. Hydrophilicity Enhancement: By increasing the hydrophilicity of biliary bile acids, it promotes better solubility and reduces toxicity.
  2. Bile Flow Stimulation: It enhances bile flow, which helps flush injured bile ducts and improves liver function.
  3. Detoxification Induction: The compound stimulates detoxifying enzymes and efflux pumps, aiding in the elimination of toxic bile acids from hepatocytes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its steroidal structure.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with hydroxylating agents during metabolic processes, leading to various metabolites that contribute to its pharmacological effects.
Applications

24-Norursodeoxycholic acid has shown promise in several scientific applications:

  1. Cholestatic Liver Diseases: It is being investigated as a treatment option for conditions like primary sclerosing cholangitis and alcohol-related liver disease due to its anti-inflammatory properties.
  2. Metabolic Liver Disorders: Research indicates potential benefits in treating metabolic liver diseases by counteracting steatosis and promoting autophagy.
  3. Drug Development: Ongoing studies are exploring its use as a base for developing new therapeutic agents targeting liver diseases.

Properties

CAS Number

99697-24-2

Product Name

24-Norursodeoxycholic acid

IUPAC Name

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1

InChI Key

QYYDXDSPYPOWRO-JHMCBHKWSA-N

SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly

Synonyms

24-norUrsodeoxycholic acid, Norucholic acid, Norursodeoxycholic Acid

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.